molecular formula C13H13Cl2F3N2O B2401651 [2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride CAS No. 2567498-91-1

[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride

Cat. No.: B2401651
CAS No.: 2567498-91-1
M. Wt: 341.16
InChI Key: QVIBVUQTMAHPGB-UHFFFAOYSA-N
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Description

[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C13H11F3N2O. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a trifluoromethyl group, making it a valuable tool in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine typically involves the reaction of 2-(trifluoromethyl)phenol with 4-chloromethylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The compound is then converted to its dihydrochloride salt form for stability and ease of handling .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research .

Comparison with Similar Compounds

  • [2-(Trifluoromethyl)phenoxy]pyridine
  • [2-(Trifluoromethyl)phenoxy]benzene
  • [2-(Trifluoromethyl)phenoxy]aniline

Comparison:

Properties

IUPAC Name

[2-[2-(trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O.2ClH/c14-13(15,16)10-3-1-2-4-11(10)19-12-7-9(8-17)5-6-18-12;;/h1-7H,8,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIBVUQTMAHPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=NC=CC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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